molecular formula C5H6BrF2NO B2713864 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one CAS No. 2091638-38-7

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one

Cat. No.: B2713864
CAS No.: 2091638-38-7
M. Wt: 214.01
InChI Key: WIJWGZIEBBINDJ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromomethyl group and two fluorine atoms attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one typically involves the bromination of a suitable precursor. One common method is the radical bromination of 3,3-difluoropyrrolidin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to handle the bromination reaction, ensuring consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Scientific Research Applications

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function. The fluorine atoms contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-3,3-difluoropyrrolidin-2-one
  • 4-(Iodomethyl)-3,3-difluoropyrrolidin-2-one
  • 3,3-Difluoropyrrolidin-2-one

Uniqueness

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterpartsAdditionally, the difluoro substitution enhances the compound’s stability and resistance to metabolic degradation .

Properties

IUPAC Name

4-(bromomethyl)-3,3-difluoropyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF2NO/c6-1-3-2-9-4(10)5(3,7)8/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJWGZIEBBINDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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